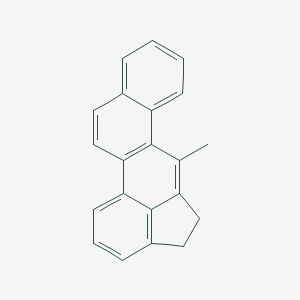
6,7-Cyclopentano-5-methylchrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Cyclopentano-5-methylchrysene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to human activities such as industrial processes and combustion of fossil fuels. This compound is of great interest to researchers due to its potential carcinogenic effects and its ability to induce DNA damage.
Mecanismo De Acción
The mechanism of action of 6,7-Cyclopentano-5-methylchrysene involves the formation of reactive intermediates that can bind to DNA and cause damage. This can lead to mutations and the development of cancer. The compound has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to 6,7-Cyclopentano-5-methylchrysene can lead to a variety of biochemical and physiological effects. These include DNA damage, oxidative stress, inflammation, and alterations in gene expression. The compound has also been shown to affect various signaling pathways and cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 6,7-Cyclopentano-5-methylchrysene in the lab is that it can be used as a model compound to investigate the carcinogenic effects of other 6,7-Cyclopentano-5-methylchrysenes. However, one limitation is that the compound is highly toxic and must be handled with care. It is also difficult to obtain pure samples of the compound, which can make it challenging to conduct experiments.
Direcciones Futuras
There are several future directions for research on 6,7-Cyclopentano-5-methylchrysene. One area of interest is the development of new methods for synthesizing the compound that are more efficient and environmentally friendly. Another area of focus is the investigation of the compound's effects on different cell types and tissues. Researchers may also explore the use of 6,7-Cyclopentano-5-methylchrysene as a potential biomarker for exposure to 6,7-Cyclopentano-5-methylchrysenes in the environment. Finally, studies may aim to identify new therapeutic targets for preventing or treating the carcinogenic effects of the compound.
In conclusion, 6,7-Cyclopentano-5-methylchrysene is a compound of great interest to researchers due to its potential carcinogenic effects and its ability to induce DNA damage. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6,7-Cyclopentano-5-methylchrysene have been discussed in this paper. Further research is needed to fully understand the effects of this compound and to develop new strategies for preventing or treating its carcinogenic effects.
Métodos De Síntesis
The synthesis of 6,7-Cyclopentano-5-methylchrysene involves the reaction of 2-methylnaphthalene with cyclopentadiene in the presence of a strong acid catalyst. The resulting product is then subjected to a series of purification steps to obtain a pure sample of 6,7-Cyclopentano-5-methylchrysene.
Aplicaciones Científicas De Investigación
6,7-Cyclopentano-5-methylchrysene has been extensively studied for its potential carcinogenic effects. It has been shown to induce DNA damage and cause mutations in cells, which can lead to the development of cancer. Researchers have also investigated the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Propiedades
Número CAS |
128941-62-8 |
|---|---|
Nombre del producto |
6,7-Cyclopentano-5-methylchrysene |
Fórmula molecular |
C21H16 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
12-methylpentacyclo[11.6.1.02,11.05,10.016,20]icosa-1(19),2(11),3,5,7,9,12,16(20),17-nonaene |
InChI |
InChI=1S/C21H16/c1-13-16-11-10-15-6-4-8-18(21(15)16)19-12-9-14-5-2-3-7-17(14)20(13)19/h2-9,12H,10-11H2,1H3 |
Clave InChI |
FLDPAWNSJWKHHE-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC3=C2C(=CC=C3)C4=C1C5=CC=CC=C5C=C4 |
SMILES canónico |
CC1=C2CCC3=C2C(=CC=C3)C4=C1C5=CC=CC=C5C=C4 |
Otros números CAS |
128941-62-8 |
Sinónimos |
6,7-cyclopentano-5-methylchrysene 6,7-cyp-5-MeC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)
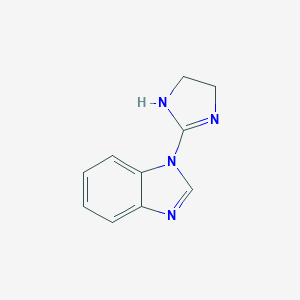
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
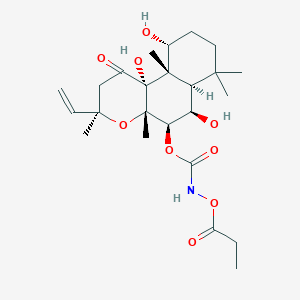
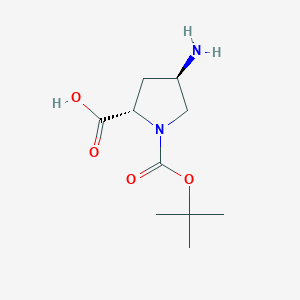
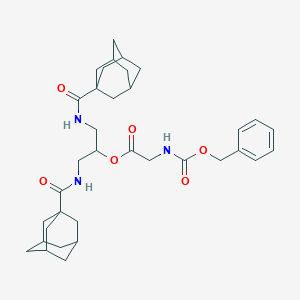
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
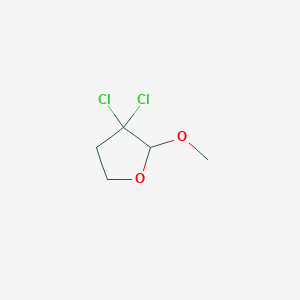
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)
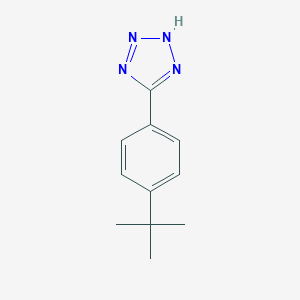
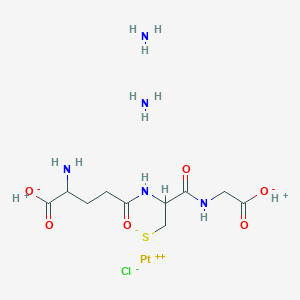
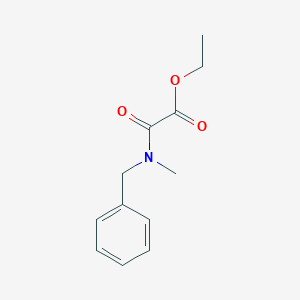
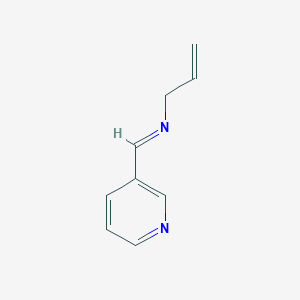
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)